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molecular formula C14H14N2O B3336907 1-(4-Methylphenyl)-3-phenylurea CAS No. 4300-33-8

1-(4-Methylphenyl)-3-phenylurea

Cat. No. B3336907
M. Wt: 226.27 g/mol
InChI Key: AGZGRJNNPSJVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052454

Procedure details

Ten milliliters of nitrobenzene, 100 milliliters of tetrahydrofuran, 1.0 gram potassium acetate, 1.0 gram selenium and 21.4 grams of p-toluidine are charged to the autoclave which is then flushed and pressured to 800 psig with carbon monoxide. The temperature is raised to 180° C. for one hour giving 1-p-tolyl-3-phenylurea as product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-])=O.[C:10]([O-:13])(=O)C.[K+].[Se].[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1>O1CCCC1>[C:20]1([CH3:23])[CH:21]=[CH:22][C:17]([NH:16][C:10]([NH:1][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:13])=[CH:18][CH:19]=1 |f:1.2,^3:14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
potassium acetate
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
[Se]
Name
Quantity
21.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then flushed

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC(=O)NC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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